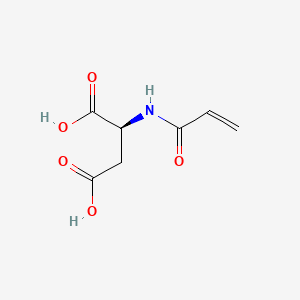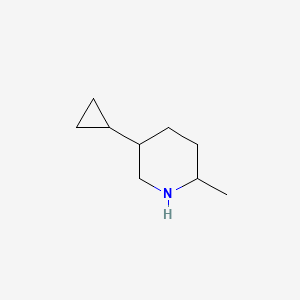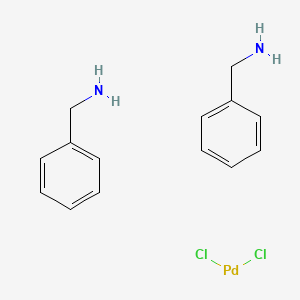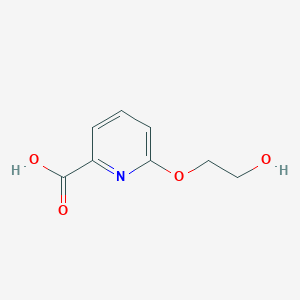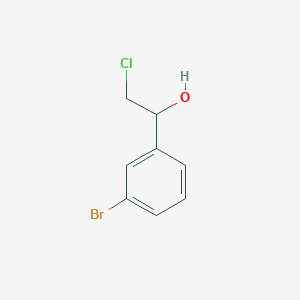
1-(3-Bromophenyl)-2-chloroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(3-Bromophényl)-2-chloroéthan-1-ol est un composé organique de formule moléculaire C8H8BrClO. Ce composé présente un groupe bromophényle lié à une partie chloroéthanol. Il est d’intérêt dans divers domaines de la chimie en raison de ses propriétés structurelles uniques et de sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 1-(3-Bromophényl)-2-chloroéthan-1-ol peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de la 3-bromobenzaldéhyde avec le chloroéthanol en présence d’une base telle que l’hydroxyde de sodium. La réaction se déroule généralement sous reflux, conduisant à la formation du produit souhaité.
Méthodes de production industrielle : La production industrielle de 1-(3-Bromophényl)-2-chloroéthan-1-ol implique souvent des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. De plus, des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir un produit de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(3-Bromophényl)-2-chloroéthan-1-ol subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactifs appropriés.
Réactions d’oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réactions de réduction : Le composé peut être réduit pour former différents alcools ou hydrocarbures.
Réactifs et conditions courants :
Substitution : Des réactifs tels que l’iodure de sodium dans l’acétone peuvent être utilisés pour les réactions d’échange d’halogènes.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Principaux produits :
Substitution : Les produits comprennent divers dérivés phényliques substitués.
Oxydation : Les produits comprennent la 3-bromobenzaldéhyde ou les 3-bromophénylcétones.
Réduction : Les produits comprennent le 1-(3-bromophényl)-2-chloroéthane ou d’autres dérivés réduits.
Applications De Recherche Scientifique
Le 1-(3-Bromophényl)-2-chloroéthan-1-ol a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Il sert de précurseur pour la synthèse de composés biologiquement actifs.
Médecine : Le composé est étudié pour ses propriétés pharmacologiques potentielles.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action du 1-(3-Bromophényl)-2-chloroéthan-1-ol implique son interaction avec diverses cibles moléculaires. Le composé peut agir comme un électrophile, participant à des réactions de substitution nucléophile. Il peut également subir des réactions d’oxydation et de réduction, modifiant sa structure chimique et sa réactivité. Les voies et les cibles spécifiques dépendent du contexte de son utilisation et de la nature des réactions qu’il subit.
Composés similaires :
- 1-(4-Bromophényl)-2-chloroéthan-1-ol
- 1-(3-Bromophényl)-2-fluoroéthan-1-ol
- 1-(3-Bromophényl)-2-iodoéthan-1-ol
Comparaison : Le 1-(3-Bromophényl)-2-chloroéthan-1-ol est unique en raison de la présence à la fois d’atomes de brome et de chlore, qui confèrent des schémas de réactivité distincts. Comparé à ses analogues, il peut présenter des cinétiques de substitution et de réaction différentes, ce qui le rend précieux pour des applications de synthèse spécifiques.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromophenyl)-2-chloroethan-1-ol
- 1-(3-Bromophenyl)-2-fluoroethan-1-ol
- 1-(3-Bromophenyl)-2-iodoethan-1-ol
Comparison: 1-(3-Bromophenyl)-2-chloroethan-1-ol is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. Compared to its analogs, it may exhibit different substitution and reaction kinetics, making it valuable for specific synthetic applications.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-chloroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNYFQPYJRBWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12315024.png)
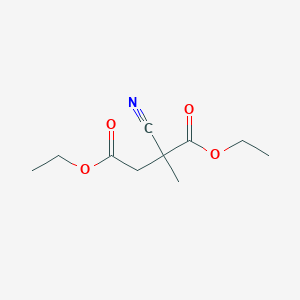
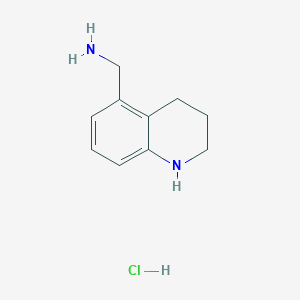
![[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)
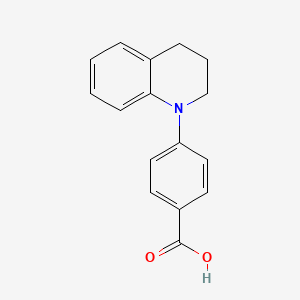


![tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate](/img/structure/B12315079.png)
![1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B12315083.png)
